molecular formula C11H10N4O B7784461 1H-Pyrazole-4-carbonitrile, 5-(2-hydroxybenzylamino)-

1H-Pyrazole-4-carbonitrile, 5-(2-hydroxybenzylamino)-

Cat. No.: B7784461
M. Wt: 214.22 g/mol
InChI Key: XYMKCFSFZZRNLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrazole-4-carbonitrile, 5-(2-hydroxybenzylamino)- is a heterocyclic compound that features a pyrazole ring substituted with a carbonitrile group and a 2-hydroxybenzylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazole-4-carbonitrile, 5-(2-hydroxybenzylamino)- typically involves a multicomponent reaction. One common method is the cyclocondensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction can be catalyzed by various agents, including alumina–silica-supported manganese dioxide (MnO2) in water, yielding high efficiency and eco-friendliness .

Industrial Production Methods: Industrial production methods for this compound often utilize similar multicomponent reactions but on a larger scale. The use of recyclable catalysts and green solvents is emphasized to ensure sustainability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrazole-4-carbonitrile, 5-(2-hydroxybenzylamino)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Molecular iodine, oxone.

    Reduction: Sodium ascorbate.

    Substitution: Amines, thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrazole derivatives .

Scientific Research Applications

1H-Pyrazole-4-carbonitrile, 5-(2-hydroxybenzylamino)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrazole-4-carbonitrile, 5-(2-hydroxybenzylamino)- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific biological context, but often include inhibition of key signaling pathways related to inflammation or cell proliferation .

Comparison with Similar Compounds

Uniqueness: 1H-Pyrazole-4-carbonitrile, 5-(2-hydroxybenzylamino)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring with a 2-hydroxybenzylamino group makes it particularly interesting for medicinal chemistry applications .

Properties

IUPAC Name

5-[(2-hydroxyphenyl)methylamino]-1H-pyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O/c12-5-9-7-14-15-11(9)13-6-8-3-1-2-4-10(8)16/h1-4,7,16H,6H2,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYMKCFSFZZRNLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=C(C=NN2)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.